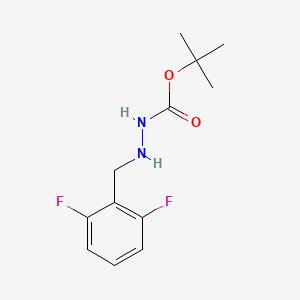

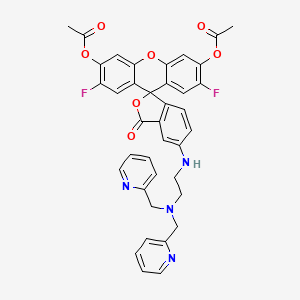

![molecular formula C9H7FN2O2 B6353824 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359655-62-1](/img/structure/B6353824.png)

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A ligand-free method for Pd (OAc) 2 catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .Molecular Structure Analysis

The molecular structure of imidazopyridines includes a fused bicyclic 5–6 heterocycle . The specific structure of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would include a fluorine atom at the 6th position and a carboxylic acid methyl ester group at the 3rd position of the imidazopyridine core.Chemical Reactions Analysis

The synthesis of imidazopyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The specific reactions involved in the synthesis of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on the specific synthesis route chosen.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on its specific molecular structure. As a member of the imidazopyridines, it likely shares some properties with other compounds in this class .Aplicaciones Científicas De Investigación

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and chemical biology. It has been used in the synthesis of other compounds, such as 5-fluoro-2-methyl-3-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-3-carboxylic acid and 5-fluoro-2-methyl-3-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-3-carboxamide. 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a relatively easy compound to synthesize, making it a useful tool for scientists in the lab. Its wide range of biochemical and physiological effects make it a useful tool for studying the effects of various compounds on the body. However, it is important to note that 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a relatively new compound, and its exact mechanism of action is not yet fully understood. As such, it is important to use caution when using 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in lab experiments.

Direcciones Futuras

Given the potential therapeutic applications of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, there are a number of potential future directions for research. One potential direction is to further study the biochemical and physiological effects of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, in order to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to explore the synthesis of other compounds using 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a building block, in order to create new compounds with potentially therapeutic applications. Additionally, further research could be done to explore the potential therapeutic applications of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in the treatment of various diseases and disorders.

Métodos De Síntesis

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized through a three-step process involving the reaction of 6-fluoro-1-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylic acid with methyl iodide and sodium ethoxide in ethanol. This reaction is followed by the addition of hydrochloric acid and then the removal of the solvent, leaving behind the desired 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% product. This synthesis method is relatively straightforward and can be easily reproduced in the lab.

Propiedades

IUPAC Name |

methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBFNKKAOTYBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)